Tris(dimethylamino)methylsilane CAS number
Tris(dimethylamino)methylsilane CAS number
An In-Depth Technical Guide to Tris(dimethylamino)methylsilane
CAS Number: 3768-57-8
Abstract
This technical guide provides a comprehensive overview of Tris(dimethylamino)methylsilane (CAS No. 3768-57-8), a versatile organosilicon compound. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's fundamental properties, synthesis methodologies, key applications, and critical safety protocols. We will explore the causality behind its reactivity and handling requirements, offering field-proven insights to ensure safe and effective utilization. The guide emphasizes the compound's role as a precursor in advanced material deposition and surface modification, areas of significant interest for medical devices and diagnostic platforms.
Core Introduction and Significance
Tris(dimethylamino)methylsilane, identified by its CAS number 3768-57-8, is an aminosilane characterized by a central silicon atom bonded to one methyl group and three dimethylamino groups.[1][2] This structure imparts a unique reactivity profile, making it a valuable reagent and precursor in synthetic organic chemistry and materials science.[3] The key to its utility lies in the lability of the silicon-nitrogen (Si-N) bonds, which are susceptible to cleavage by protic sources, such as water, enabling controlled deposition and functionalization reactions. This reactivity, however, also dictates the stringent anhydrous handling conditions required for its use. Its primary significance is as a single-source precursor for the deposition of high-purity silicon-based thin films, such as silicon nitride (SiNₓ) and silicon carbonitride (SiCN), which are integral to the fabrication of microelectronics and advanced medical devices.[3][4][5]
Chemical Structure Diagram
Caption: Molecular structure of Tris(dimethylamino)methylsilane.
Physicochemical Properties
The utility of any chemical reagent is fundamentally governed by its physical and chemical properties. Tris(dimethylamino)methylsilane is a flammable, moisture-sensitive liquid.[6] Its volatility and thermal stability are key attributes that make it an excellent precursor for vapor deposition techniques.[7]
| Property | Value | Source(s) |
| CAS Number | 3768-57-8 | [1][8][9] |
| Molecular Formula | C₇H₂₁N₃Si | [1][2][3] |
| Molecular Weight | 175.35 g/mol | [3][6][9] |
| Appearance | Clear to straw-colored liquid | [6][9] |
| Boiling Point | 55-56 °C @ 17 mmHg | [3][6] |
| Density | 0.85 g/mL at 22 °C | [3][6] |
| Flash Point | 30 °C | [3][6] |
| Melting Point | < -11 °C | [3][6] |
| Refractive Index | 1.432 @ 20 °C | [3][6] |
| Solubility | Reacts with water and alcohols | [6][10] |
| Stability | Stable in sealed containers under a dry, inert atmosphere. | [6][10] |
Synthesis and Reaction Mechanism
The synthesis of Tris(dimethylamino)methylsilane is typically achieved via the aminolysis of methyltrichlorosilane with dimethylamine. The core principle of this reaction is the nucleophilic substitution at the silicon center, where the nitrogen atom of dimethylamine displaces the chloride leaving groups.
Causality: The reaction must be conducted under strictly anhydrous and inert conditions (e.g., dry nitrogen or argon atmosphere).[11] This is because aminosilanes are highly susceptible to hydrolysis.[12] Any moisture present will react preferentially with the Si-Cl bonds of the starting material and the Si-N bonds of the product, leading to the formation of stable, but undesired, siloxanes and reducing the overall yield. The reaction is exothermic, and temperature control is crucial to prevent side reactions.[13]
General Synthesis Workflow
Caption: General workflow for the synthesis of Tris(dimethylamino)methylsilane.
Key Applications in Research and Development
The unique properties of Tris(dimethylamino)methylsilane make it a valuable tool in several high-technology fields. Its application is not typically as a direct therapeutic agent in drug development, but rather as a critical enabling material for creating devices and surfaces used in the pharmaceutical and biotech industries.
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Precursor for Thin Film Deposition: It is widely used as a precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes.[4][7] These techniques allow for the growth of highly uniform thin films of silicon nitride, silicon oxide, or silicon carbonitride.[5][7] Such films are essential as dielectric layers in microelectronics or as biocompatible, protective coatings on medical implants and diagnostic sensors.[3]
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Surface Modification: The reactivity of the Si-N bond allows for the functionalization of surfaces containing hydroxyl groups (e.g., glass, silica). This is leveraged in creating specialized chromatography phases or modifying the surfaces of microfluidic devices used in diagnostics and high-throughput screening.[3]
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Polymer Synthesis: It serves as a monomer or cross-linking agent in the synthesis of specialized silicon-containing polymers (polycarbosilazanes), which can be pyrolyzed to form high-strength ceramic fibers.[11]
Application Workflow: Atomic Layer Deposition (ALD)
Caption: A typical workflow for depositing thin films using ALD.
Safety, Handling, and Storage
Trustworthiness through Self-Validation: A described protocol is only trustworthy if it accounts for its own inherent risks. The handling of Tris(dimethylamino)methylsilane requires a deep understanding of its reactivity to ensure safety and experimental success.
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Hazards:
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Flammability: The compound is a flammable liquid and vapor.[1][6][14] All ignition sources must be eliminated from the handling area. Use explosion-proof equipment and non-sparking tools.[6][14][15]
-
Water Reactivity: It reacts with water and moisture in the air, liberating flammable and irritating dimethylamine gas.[6][10] This necessitates handling under an inert atmosphere (e.g., a glovebox or Schlenk line).[16]
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Health Effects: Causes serious eye irritation, skin irritation, and may cause respiratory irritation upon inhalation.[1][6][10][14]
-
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear neoprene or nitrile rubber gloves.[6][10]
-
Eye Protection: Chemical safety goggles are mandatory. Contact lenses should not be worn.[6][10]
-
Respiratory Protection: If engineering controls are insufficient, use a NIOSH-certified combination organic vapor/amine gas respirator.[6][10]
-
Skin and Body: Wear suitable protective clothing to prevent skin contact.[6] An emergency eyewash and safety shower must be immediately accessible.[6]
-
-
Storage:
-
First Aid Measures:
-
After Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[6]
-
After Skin Contact: Wash with plenty of soap and water. Get medical advice if irritation develops.[6]
-
After Inhalation: Move the person to fresh air. If experiencing respiratory symptoms, seek medical attention.[10]
-
After Ingestion: Do not induce vomiting. Seek immediate medical advice.[6]
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Experimental Protocol: Synthesis of Tris(dimethylamino)methylsilane
This protocol is a representative procedure based on established aminolysis reactions.[11][17] All operations must be performed by trained personnel using a Schlenk line or in a glovebox under an inert atmosphere.
-
Reactor Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a condenser, and a nitrogen/argon inlet.
-
Ensure all glassware is oven-dried or flame-dried under vacuum to remove residual moisture.
-
-
Reactant Charging:
-
In a separate, dry flask, dissolve anhydrous dimethylamine in a suitable anhydrous solvent (e.g., n-hexane).
-
Transfer this solution to the dropping funnel via cannula transfer.
-
Charge the reaction flask with a solution of methyltrichlorosilane in the same anhydrous solvent.
-
-
Reaction Execution:
-
Cool the reaction flask to 0 °C using an ice bath to moderate the exothermic reaction.
-
Add the dimethylamine solution dropwise to the stirred methyltrichlorosilane solution over a period of 1-2 hours. A white precipitate of dimethylamine hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours to ensure the reaction goes to completion.
-
-
Product Isolation and Purification:
-
Filtration: Under an inert atmosphere, filter the reaction mixture through a sintered glass funnel to remove the solid dimethylamine hydrochloride byproduct. Wash the salt with additional anhydrous solvent to recover any trapped product.
-
Solvent Removal: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.
-
Distillation: Purify the resulting crude liquid by vacuum distillation. Collect the fraction boiling at 55-56 °C at a pressure of 17 mmHg.[3][6]
-
-
Final Product Handling:
-
Transfer the purified, clear liquid product to a clean, dry, amber glass bottle or a stainless steel container under an inert atmosphere.
-
Seal the container tightly and store it according to the safety guidelines outlined in Section 5.
-
References
-
Gelest, Inc. (2015). TRIS(DIMETHYLAMINO)METHYLSILANE Safety Data Sheet. [Link]
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Gelest, Inc. TRIS(DIMETHYLAMINO)METHYLSILANE Product Page. [Link]
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Gelest, Inc. Tris(dimethylamino)silane - SAFETY DATA SHEET. [Link]
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Gelest, Inc. SIT8714.1 TRIS(DIMETHYLAMINO)SILANE Safety Information. [Link]
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Amazon S3. sit8712.0 - tris(dimethylamino)methylsilane Safety Data Sheet. [Link]
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PubChem, NIH. tris(N-methylamino)methyl-silane | C4H12N3Si | CID 18963660. [Link]
- Google Patents. CN103172653A - Preparation method of tri(dimethylamino) silicane.
- Google Patents. CN113797568A - Synthesis device and synthesis method of electronic grade tri (dimethylamino) silane.
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Penn, B. G., Ledbetter, F. E., III, & Clemons, J. M. (1983). An improved process for preparing tris(N-methylamino)methylsilane monomer for use in producing silicon carbide-silicon nitride fibers. Industrial & Engineering Chemistry Product Research and Development, 22(3), 473-476. [Link]
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NASA Technical Reports Server. George C. Marshall Space Flight Center, Huntsville, Alabama. [Link]
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Gelest, Inc. TRIS(DIMETHYLAMINO)SILANE Applications. [Link]
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ResearchGate. Tris(diethylamino)silane-A New Precursor Compound for Obtaining Layers of Silicon Carbonitride. [Link]
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